Cas no 81323-59-3 (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-)

Le butanoate de 1,1-diméthyléthyle (2S)-2-[[(1,1-diméthyléthoxy)carbonyl]amino]-4-oxobutanoïque est un composé chiral utilisé comme intermédiaire clé en synthèse organique, notamment dans la production de peptides et de principes actifs pharmaceutiques. Sa structure comprend un groupe protecteur Boc (tert-butoxycarbonyle), qui offre une excellente stabilité et une déprotection sélective sous conditions acides douces. La fonction cétone en position 4 permet des modifications ultérieures par des réactions telles que les condensations ou les réductions. La configuration (S) au carbone 2 assure une stéréospécificité élevée pour des applications asymétriques. Ce dérivé est particulièrement apprécié pour sa pureté optique et sa compatibilité avec des synthèses multi-étapes exigeantes.
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- structure
81323-59-3 structure
Product Name:Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
Numéro CAS:81323-59-3
Le MF:C13H23NO5
Mégawatts:273.325424432755
MDL:MFCD32694457
CID:704158
Update Time:2025-06-20

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Propriétés chimiques et physiques

Nom et identifiant

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
    • 1,1-Dimethylethyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxobutanoate (ACI)
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • tert-Butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate
    • MDL: MFCD32694457
    • Piscine à noyau: 1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
    • La clé Inchi: IDTQQOOKLSBNKR-VIFPVBQESA-N
    • Sourire: [C@@H](CC=O)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-1g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
1g
$680 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-5g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
5g
$1960 2023-09-07
eNovation Chemicals LLC
Y1055764-1g
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
$700 2024-07-24
1PlusChem
1P020LQK-1g
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 >95%
1g
$398.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-100mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
100mg
¥884.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-250mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
250mg
¥1440.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
¥3360.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
¥10800.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-10g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
10g
¥16640.00 2024-07-28
eNovation Chemicals LLC
Y1055764-5g
tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
$1030 2025-02-25

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Référence
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Référence
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Méthode de production 3

Conditions de réaction
1.1 -
1.2 Reagents: Triethylsilane Catalysts: Palladium
Référence
Design, synthesis, and preliminary biological evaluation of a DNA methyltransferase-directed alkylating agent
Weller, Rachel L.; et al, ChemBioChem, 2006, 7(2), 243-245

Méthode de production 4

Conditions de réaction
1.1 -
1.2 -
1.3 -
1.4 -
1.5 -
1.6 -
1.7 Reagents: Triethylsilane Catalysts: Palladium
Référence
Chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, precursor for carbocyclic nucleoside synthesis. Dieckmann cyclization with an α-amino acid
Bergmeier, Stephen C.; et al, Journal of Organic Chemistry, 1993, 58(9), 2369-76

Méthode de production 5

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2.5 h, -78 °C
2.2 Reagents: Potassium bisulfate Solvents: Tetrahydrofuran
Référence
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment
Schwickert, Marvin ; et al, Journal of Medicinal Chemistry, 2022, 65(14), 9750-9788

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Référence
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state
van Haren, Matthijs J.; et al, Organic & Biomolecular Chemistry, 2017, 15(31), 6656-6667

Méthode de production 7

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Référence
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Référence
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Méthode de production 9

Conditions de réaction
1.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
4.4 Reagents: Water
Référence
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Méthode de production 10

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Référence
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Méthode de production 11

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Référence
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Méthode de production 12

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane
Référence
Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs
Wernic, Dominik; et al, Journal of Organic Chemistry, 1989, 54(17), 4224-8

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  rt
Référence
Synthesis of 4-mercapto-L-lysine derivatives: Potential building blocks for sequential native chemical ligation
Pasunooti, Kalyan Kumar; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(22), 6268-6271

Méthode de production 14

Conditions de réaction
1.1 Reagents: Ethyl chloroformate ,  Sodium borohydride
1.2 -
Référence
Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile
Janey, Jacob M.; et al, Journal of Organic Chemistry, 2008, 73(8), 3212-3217

Méthode de production 15

Conditions de réaction
Référence
Transition-State Analogues of Phenylethanolamine N-Methyltransferase
Mahmoodi, Niusha ; et al, Journal of the American Chemical Society, 2020, 142(33), 14222-14233

Méthode de production 16

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 60 h, 40 °C
Référence
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Méthode de production 17

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Référence
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
3.4 Reagents: Water
Référence
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Méthode de production 19

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Référence
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Méthode de production 20

Conditions de réaction
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Triethylamine ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Potassium tartrate Solvents: Ethyl acetate ,  Water ;  overnight, rt
Référence
Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase
Christoff, Rebecca M.; et al, Bioorganic & Medicinal Chemistry, 2021, 52,

Méthode de production 21

Conditions de réaction
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Référence
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Méthode de production 22

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Référence
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Méthode de production 23

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C
1.4 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.5 Reagents: Boron trifluoride etherate ;  2 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Référence
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Méthode de production 24

Conditions de réaction
1.1 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.2 Reagents: Boron trifluoride etherate ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Référence
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Méthode de production 25

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  2 h, rt; cooled
1.2 Reagents: Sodium bicarbonate ;  10 min, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
3.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Référence
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Méthode de production 26

Conditions de réaction
1.1 Reagents: Thionyl chloride
2.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
5.4 Reagents: Water
Référence
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Raw materials

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preparation Products

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Littérature connexe

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